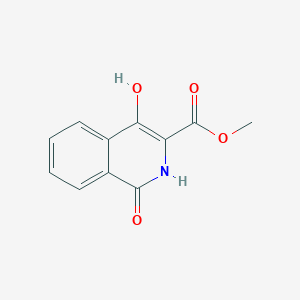
甲基4-羟基-1-氧代-1,2-二氢异喹啉-3-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid” is 1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)10(13)12-9(6)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) . The InChI code for “methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate” is 1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate” include a molecular weight of 203.2 and a melting point of 259 - 261°C . The compound is a powder at room temperature .
科学研究应用
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
- Application Summary: This compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
- Methods of Application: The synthetic procedure features high yield and operational simplicity .
- Results: This result extends previous observations on the cyclization reactions of similarly functionalized enamines, by revealing the preferred cyclization pathway under Boc-deprotection conditions .
4-Hydroxy-2-quinolinone Derivatives
- Application Summary: The scaffold of 4-hydroxy-2quinolinone is investigated through the synthesis of carboxamides and hybrid derivatives, as well as through their bioactivity evaluation .
- Methods of Application: Twenty-one quinolinone carboxamides, seven novel hybrid compounds consisting of the quinolinone moiety and selected cinnamic or benzoic acid derivatives, as well as three reverse amides are synthesized .
- Results: Among all the synthesized analogues, quinolinone–carboxamide compounds 3h and 3s exhibited the best LOX inhibitory activity (IC 50 = 10 μM) .
4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives
- Application Summary: These derivatives, especially those containing a fluorine atom, are known as highly effective antibiotics, similar to commonly used quinolones .
- Methods of Application: The sulfur atom in the 2 position of the quinoline moiety is said to improve antibacterial activity .
- Results: The effectiveness of these compounds as antibiotics is well-documented .
Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
- Application Summary: This compound is interesting for the development of new effective bactericide compounds. Moreover, these compounds have recently attracted interest in other areas of their biological activity and are useful in the treatment of neurodegenerative diseases .
- Methods of Application: The compound is synthesized by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate .
- Results: The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is shown .
1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
- Application Summary: These derivatives have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
- Methods of Application: A simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields has been adopted .
- Results: The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate
- Application Summary: Methyl carboxylates are widely represented in the list of synthetic pharmaceuticals. They can be found in different pharmacological groups, including numbing agents .
- Methods of Application: The compound is synthesized and used in the production of local anesthetics carticaine and tolycaine, analgesic remifentanil, and others .
- Results: The compound has been found to be effective in numbing and pain relief .
4-Hydroxy-2-Quinolinone Derivatives
- Application Summary: The scaffold of 4-hydroxy-2quinolinone is investigated through the synthesis of carboxamides and hybrid derivatives, as well as through their bioactivity evaluation .
- Methods of Application: Twenty-one quinolinone carboxamides, seven novel hybrid compounds consisting of the quinolinone moiety and selected cinnamic or benzoic acid derivatives, as well as three reverse amides are synthesized .
- Results: Among all the synthesized analogues, quinolinone–carboxamide compounds 3h and 3s exhibited the best LOX inhibitory activity (IC 50 = 10 μM) .
4-Methyl-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylic Acid
- Application Summary: This compound is used in the treatment of kidney deficiency, glaucoma, epilepsy, and insipid diabetes . It is also used in the treatment of bronchial obstruction syndrome, mucoviscidose, oncological illnesses, and a series of other illnesses .
- Methods of Application: The compound is used in various medicinal applications .
- Results: The compound has been found to be effective in treating various illnesses .
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
安全和危害
属性
IUPAC Name |
methyl 4-hydroxy-1-oxo-2H-isoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,13H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOURGLFWVLLAPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |
CAS RN |
13972-97-9 |
Source


|
| Record name | methyl 1,4-dihydroxyisoquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)
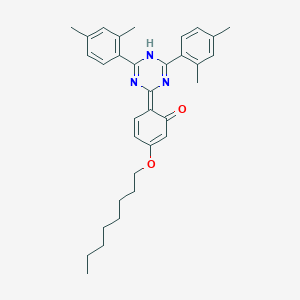
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)
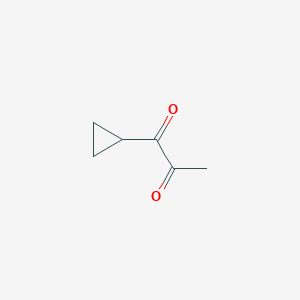

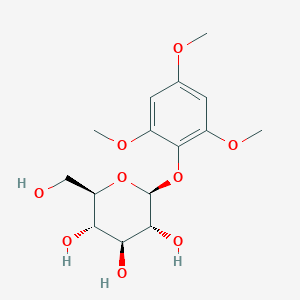
![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)
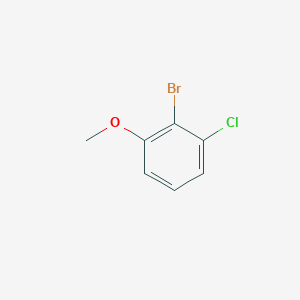
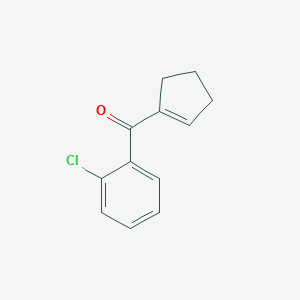
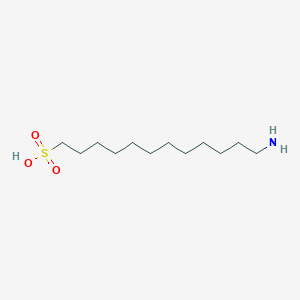
![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)
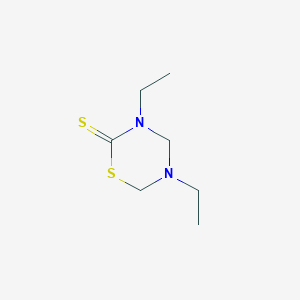
![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)
